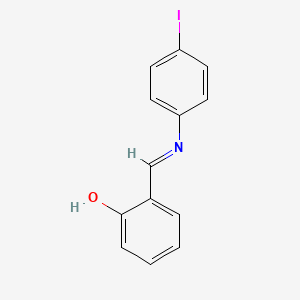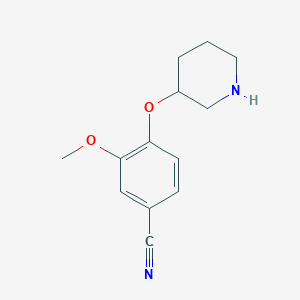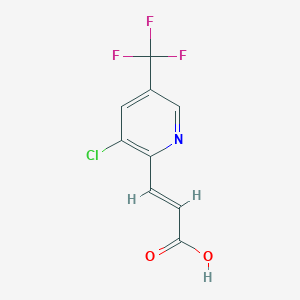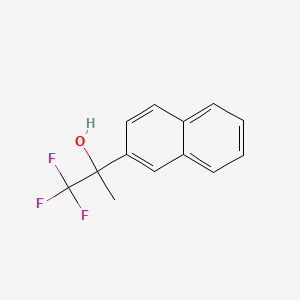
1-(2-乙基己基)-1H-吡唑-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexanol is an organic compound with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OH. It is a branched, eight-carbon chiral alcohol. It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . Pyrazol-3-amine is a component of many pharmaceuticals and it’s known for its biological activity.
科学研究应用
吡唑啉衍生物的化学和合成
吡唑啉衍生物以其杂环结构而闻名,其中包括三个碳原子和两个氮原子。它们因在合成化学中的多功能性而得到认可,允许创建具有显着生物效应的多种化合物。例如,某些吡唑啉化合物的反应性已被用于合成杂环化合物,如吡唑并咪唑、噻唑和各种染料,证明了它们作为有机合成中构建模块的重要性 (Gomaa & Ali, 2020)。此外,这些化合物已通过各种方法合成,包括微波条件,并在农用化学和药物活性方面显示出潜力 (Sheetal et al., 2018)。
治疗应用
吡唑啉衍生物因其药理特性而被广泛研究。已经确定了几种具有潜在抗癌活性的衍生物,突出了吡唑啉在开发新的抗癌剂中的作用 (Ray et al., 2022)。此外,这些化合物显示出广泛的生物活性,包括抗菌、抗炎和镇痛作用,使其在药物化学中具有价值 (Dar & Shamsuzzaman, 2015)。
在神经退行性疾病治疗中的潜力
吡唑啉因其治疗神经退行性疾病的能力而得到认可,其神经保护特性可能有利于管理阿尔茨海默病、帕金森病和精神疾病 (Ahsan et al., 2022)。对构效关系和分子对接模拟的探索支持了针对神经退行性疾病的新药开发。
环境应用
除了医学应用外,吡唑啉衍生物还被探索用于环境应用,例如去除持久性有机污染物。例如,胺功能化吸附剂(可能与带有胺基的吡唑啉结构有关)已显示出从水中去除全氟烷基和多氟烷基物质 (PFAS) 的有效性,表明它们在水处理技术中的潜力 (Ateia et al., 2019)。
作用机制
Target of Action
Related compounds such as di (2-ethylhexyl) phthalate (dehp) are known to have neurotoxic effects . DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than DEHP .
Mode of Action
Related compounds like dehp or mehp can damage the thyroid tissue and disrupt its function . The complexity of environmental exposure provides the possibility of their combined exposure .
Biochemical Pathways
A detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Pharmacokinetics
After oral administration of DEHP, it was found that about 75% of the administered DEHP dose was excreted in urine after two days . The oral bioavailability of DEHP was about 7% in rats .
Result of Action
Related compounds like dehp are known to have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity .
Action Environment
Related compounds like dehp are known to be ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin . The complexity of environmental exposure provides the possibility of their combined exposure .
生化分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of non-covalent bonds, such as hydrogen bonds or van der Waals interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, di-(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, has been shown to induce changes in cell morphology and disrupt mitochondrial function .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to exhibit biphasic kinetics, with two distinct phases of degradation observed over a 90-day period .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine at different dosages in animal models are not well-documented. Related compounds have been shown to exhibit dose-dependent effects. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to cause reproductive toxicity and other adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(2-Ethylhexyl)-1H-pyrazol-3-amine are not well-understood. Related compounds have been shown to be metabolized through various pathways. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to be metabolized through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Transport and Distribution
The transport and distribution of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine within cells and tissues are not well-documented. Related compounds have been shown to exhibit specific patterns of distribution. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to exhibit significant differences in its vertical distribution in different soil layers .
Subcellular Localization
The subcellular localization of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine is not well-understood. Related compounds have been shown to exhibit specific patterns of subcellular localization. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to alter the localization of certain proteins within cells .
属性
IUPAC Name |
1-(2-ethylhexyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13-14/h7-8,10H,3-6,9H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDZQLLQLKDRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)





![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)





